Methyl 3-ethyl-7-methylnona-2,6-dienoate
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Overview
Description
Methyl 3-ethyl-7-methylnona-2,6-dienoate is an organic compound with the molecular formula C₁₃H₂₂O₂. It is a derivative of nonadienoate, characterized by the presence of methyl, ethyl, and methylene groups. This compound is often used as an intermediate in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethyl-7-methylnona-2,6-dienoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-7-methylnona-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or other functionalized derivatives.
Scientific Research Applications
Methyl 3-ethyl-7-methylnona-2,6-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-ethyl-7-methylnona-2,6-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction.
Comparison with Similar Compounds
Methyl 3-ethyl-7-methylnona-2,6-dienoate can be compared with other similar compounds such as:
This compound: Similar structure but different functional groups.
Ethyl 2-methylpenta-3,4-dienoate: Another ester with a different carbon chain length and substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in research and industry.
Properties
CAS No. |
55314-58-4 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
methyl (2E,6E)-3-ethyl-7-methylnona-2,6-dienoate |
InChI |
InChI=1S/C13H22O2/c1-5-11(3)8-7-9-12(6-2)10-13(14)15-4/h8,10H,5-7,9H2,1-4H3/b11-8+,12-10+ |
InChI Key |
YEPZUPMGRYPRFL-TXSAMIJNSA-N |
Isomeric SMILES |
CC/C(=C/CC/C(=C/C(=O)OC)/CC)/C |
Canonical SMILES |
CCC(=CCCC(=CC(=O)OC)CC)C |
Origin of Product |
United States |
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